1-(Pyrrolidin-1-yl)prop-2-yn-1-one
Overview
Description
“1-(Pyrrolidin-1-yl)prop-2-yn-1-one” is a chemical compound with the CAS Number: 82038-67-3 . It has a molecular weight of 123.15 and its IUPAC name is 1-propioloylpyrrolidine .
Molecular Structure Analysis
The molecular structure of “1-(Pyrrolidin-1-yl)prop-2-yn-1-one” is represented by the InChI code: 1S/C7H9NO/c1-2-7(9)8-5-3-4-6-8/h1H,3-6H2 . This indicates that the compound consists of 7 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
The compound has a melting point of 89-91 . The exact density, boiling point, and flash point are not specified in the search results .Scientific Research Applications
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Pharmaceutical Intermediates
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Drug Discovery
- The five-membered pyrrolidine ring, which is a part of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- The review reported bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
- The influence of steric factors on biological activity was also investigated, describing the structure–activity relationship (SAR) of the studied compounds .
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Synthesis of Alkaloids and Unusual β-amino Acids
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Chemical Synthesis
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Synthesis of Imidazo[1,2-a]pyridines
- The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .
- This method provides a practical approach to the synthesis of imidazo[1,2-a]pyridines, which are important heterocyclic compounds with various biological activities .
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones
- Pyrrolidin-2-ones have been used in the synthesis of 1,5-substituted pyrrolidin-2-ones .
- This transformation was realized in one pot using alkaline saponification of the ester group followed by thermolysis .
- This strategy simplifies the synthetic sequence and increases the practicality of this method .
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Synthesis of Pyrrolidine Derivatives
- 1-(Pyrrolidin-1-yl)prop-2-yn-1-one can be used in the synthesis of various pyrrolidine derivatives .
- These derivatives have been reported in the literature from 2015 to date .
- The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
- The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
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Synthesis of Bioactive Compounds
- The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
- Although two-dimensional (2D) flat heteroaromatic ring scaffolds are used widely by medicinal chemists, due mainly to their easy structural modification, heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
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Glucocorticoids Synthesis
properties
IUPAC Name |
1-pyrrolidin-1-ylprop-2-yn-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-7(9)8-5-3-4-6-8/h1H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMKXYIJIPTPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50320285 | |
Record name | 1-propioloylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50320285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-yl)prop-2-yn-1-one | |
CAS RN |
82038-67-3 | |
Record name | NSC357155 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-propioloylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50320285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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